5-Ethynyl-2-methoxypyridine
Overview
Description
5-Ethynyl-2-methoxypyridine: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Ethynylation: The ethynyl group is introduced at the 5-position of the pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-2-methoxypyridine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and selectivity. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
5-Ethynyl-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
5-Ethynyl-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Ethynyl-2-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: 5-Ethynyl-2-methoxypyridine is unique due to the presence of both an ethynyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The methoxy group can influence the electronic properties of the pyridine ring, while the ethynyl group provides a site for further functionalization .
Properties
IUPAC Name |
5-ethynyl-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)9-6-7/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHVRXMDMIUWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610726 | |
Record name | 5-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663955-59-7 | |
Record name | 5-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynyl-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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